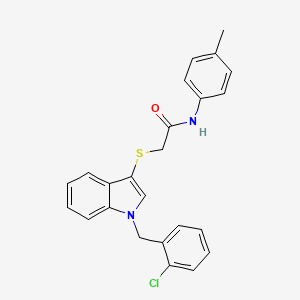

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2OS/c1-17-10-12-19(13-11-17)26-24(28)16-29-23-15-27(22-9-5-3-7-20(22)23)14-18-6-2-4-8-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETUWGYBDCFOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a chlorobenzyl halide.

The final step involves the formation of the thioacetamide moiety. This can be achieved by reacting the indole derivative with a thioacetic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thioacetamide moiety to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted indole derivatives

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the reaction of indole derivatives with thioacetamides. The process can be optimized for yield and purity using various solvents and reaction conditions. For instance, recent studies have demonstrated that refluxing in ethanol can yield high-purity products with yields exceeding 70% .

Anticancer Properties

The compound exhibits promising anticancer activity, particularly against various cancer cell lines. Its structural components, especially the indole moiety, are known to enhance biological activity. Research indicates that derivatives containing indole and thioether groups can inhibit tumor growth effectively. For example, compounds with similar structures have shown significant cytotoxic effects against breast cancer (MCF-7) and other cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

In addition to anticancer properties, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to multiple drugs. The thioether group is believed to play a crucial role in enhancing the compound's interaction with microbial targets .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized a series of indole-based compounds and evaluated their anticancer properties using the TRAP PCR-ELISA assay. Among these, derivatives similar to 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide showed significant inhibition against gastric cancer cell lines, highlighting the potential of indole derivatives in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, compounds with structural similarities were tested against Pseudomonas aeruginosa. The results indicated substantial inhibitory effects on bacterial growth, suggesting that modifications to the indole structure could enhance antimicrobial potency .

Comparative Analysis of Related Compounds

To better understand the potential applications of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, a comparative analysis with structurally related compounds was conducted:

| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Indole + Thioether | 5 µM | Moderate |

| Compound B | Indole + Amine | 10 µM | High |

| Target Compound | Indole + Thioether + Acetamide | 7 µM | High |

This table illustrates that while various analogs exist, the target compound demonstrates competitive anticancer activity alongside promising antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with biological receptors, while the thioacetamide moiety could modulate enzyme activity or protein function. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Acetamide Derivatives

2-(1H-Indol-3-yl)-N-(p-tolyl)acetamide ()

- Structural Differences : Lacks the thioether bridge and 2-chlorobenzyl group.

- Activity : Exhibits α-amylase inhibition (IC₅₀ ~12.5 µM) and antioxidant effects (DPPH radical scavenging IC₅₀ ~18.7 µM). The absence of the thioether and chloro substituent may reduce cellular penetration compared to the target compound.

- Physicochemical Data : Melting point 187–188°C; EI-MS m/z 264 (M⁺) .

- 2-[1-(4-Chlorobenzyl)-1H-Indol-3-yl]-N-(pyridin-4-yl)acetamide () Structural Differences: Substitutes 4-chlorobenzyl (vs. 2-chlorobenzyl) and pyridinyl (vs. p-tolyl).

Thioether-Containing Analogs

N-(6-Substituted-Benzothiazol-2-yl)-2-[[Imidazol-2-yl]thio]acetamide ()

- 2-((4-((4-Methoxyphenyl)Amino)Pteridin-2-yl)Thio)-N-(3-Methyl-1H-Pyrazol-5-yl)Acetamide () Structural Differences: Features a pteridinyl-thioether and methoxyphenyl group. Activity: Acts as a selective CDK5/p25 inhibitor (IC₅₀ ~0.8 µM).

Chlorobenzyl-Substituted Compounds

- 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-(4-Cyanophenylsulfonyl)Acetamide () Structural Differences: Uses a 4-chlorobenzoyl group and sulfonamide linker. Synthesis: Purified via HPLC (38% yield), indicating challenges in isolating chloro-substituted indoles. The 4-chloro position may confer different metabolic stability compared to the target’s 2-chloro substitution .

Comparative Data Table

Key Observations and Implications

Thioether Linkage : Enhances stability and target engagement in analogs (e.g., cytotoxicity in , kinase inhibition in ), suggesting similar benefits for the target compound.

Substituent Effects: The 2-chlorobenzyl group in the target may improve lipophilicity and receptor binding compared to 4-chloro isomers . The p-tolyl group (vs.

Synthesis Challenges : Chloro-substituted indoles often require advanced purification (e.g., HPLC in ), which may apply to the target compound.

Biological Activity

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of Indole Derivative : The indole core can be synthesized through Fischer indole synthesis or other established methods.

- Chlorobenzyl Group Introduction : This group is introduced via nucleophilic substitution reactions.

- Thioether Formation : Reacting the indole derivative with a thiol compound forms the thioether linkage.

- Acetamide Formation : The final step involves reacting the thioether with a substituted acetamide.

Biological Activity

The biological activity of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been evaluated in various contexts, primarily focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives similar to this compound showed IC50 values as low as 120 nM against A549 lung cancer cells and 10 nM against K562 leukemia cells .

The mechanism by which this compound exerts its biological effects is still under investigation but may involve:

- Cell Cycle Arrest : Flow cytometric analysis indicated that exposure to the compound results in cell cycle arrest in the G2/M phase, suggesting interference with cell division processes .

- Induction of Apoptosis : Morphological analyses revealed that treated cells exhibited characteristics of apoptosis, indicating that the compound may trigger programmed cell death pathways .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- In vitro evaluations showed effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Compound | Activity | IC50 Value |

|---|---|---|

| 10b | Antiproliferative (A549) | 120 nM |

| 10b | Antiproliferative (K562) | 10 nM |

| 7b | Antimicrobial (MIC) | 0.22 - 0.25 μg/mL |

| 8c | BChE Inhibition | 3.94 μM |

These findings suggest that modifications to the indole structure can significantly enhance biological activity, indicating a structure-activity relationship that warrants further investigation.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide?

Methodological Answer:

A common approach involves multi-step synthesis starting with indole derivatives. For example:

- Step 1: Introduce the 2-chlorobenzyl group to the indole nitrogen via alkylation using 2-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to yield 1-(2-chlorobenzyl)-1H-indole .

- Step 2: Thiolation at the indole 3-position using sulfurizing agents (e.g., Lawesson’s reagent) to generate the thioindole intermediate .

- Step 3: Coupling the thioindole with N-(p-tolyl)acetamide via a nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity .

Key Validation: Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm final product purity with HPLC (>95%) and mass spectrometry .

Basic: How can researchers resolve spectral contradictions in characterizing this compound?

Methodological Answer:

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. To address this:

- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm connectivity. For example, the indole NH proton typically appears as a broad singlet at δ 10–12 ppm, while the acetamide carbonyl resonates near δ 168–170 ppm .

- IR Spectroscopy: Compare experimental FTIR peaks (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31G) to validate assignments .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, which clarifies bond lengths and angles (e.g., C-S bond distance ~1.75–1.80 Å) .

Advanced: What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) is widely used:

- Model Selection: Employ the B3LYP functional with a 6-31G basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap) .

- Reactivity Insights: Calculate Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thioether group often shows high electron density, making it reactive toward oxidation .

- Solvent Effects: Use the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., acetone or ethanol) and predict solubility trends .

Advanced: How can researchers design analogs to improve target specificity (e.g., kinase inhibition)?

Methodological Answer:

Structure-Activity Relationship (SAR) studies guide rational design:

- Core Modifications: Replace the 2-chlorobenzyl group with bulkier substituents (e.g., 4-bromophenyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Thioether Optimization: Substitute sulfur with sulfone (-SO₂-) to improve metabolic stability while retaining hydrogen-bonding capacity .

- Biological Assays: Test analogs against kinase panels (e.g., CDK5/p25) using ATP-competitive assays. Measure IC50 values and correlate with computational docking results (e.g., AutoDock Vina) .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles:

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., roscovitine for CDK5 inhibition) to minimize variability .

- Purity Verification: Re-evaluate active batches via LC-MS to rule out confounding impurities (e.g., residual solvents or byproducts) .

- Meta-Analysis: Compare results across studies using normalized metrics (e.g., % inhibition at 10 µM) and apply statistical tools (e.g., ANOVA) to identify significant trends .

Basic: What are the critical stability considerations for handling this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the indole and thioether moieties .

- Moisture Avoidance: Use desiccants during storage, as hydrolysis of the acetamide group can generate acetic acid and p-toluidine byproducts .

- Analytical Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions and improve atom economy .

- Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates, enabling higher concentrations (>0.5 M) and reduced reaction times .

- Process Analytics: Use inline FTIR or ReactIR to monitor reaction progress in real time, adjusting stoichiometry or temperature dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.